6-Bromo-2,3-difluorobenzodifluoride
Description
Contextualization of 6-Bromo-2,3-difluorobenzaldehyde (B1336277) within Polyhalogenated Aromatic Chemistry
6-Bromo-2,3-difluorobenzaldehyde is a polyhalogenated aromatic compound, a class of molecules characterized by the presence of multiple halogen substituents on an aromatic ring. In this specific molecule, the benzene (B151609) ring is decorated with two fluorine atoms, a bromine atom, and an aldehyde functional group. The fluorine atoms, being the most electronegative elements, exert a strong electron-withdrawing inductive effect, which influences the reactivity of the entire molecule. nih.gov This electronic modification, coupled with the distinct reactivity of the bromine atom and the aldehyde group, makes 6-Bromo-2,3-difluorobenzaldehyde a highly functionalized and versatile synthetic intermediate.
The presence of both fluorine and bromine atoms on the same aromatic ring provides orthogonal reactivity. The carbon-bromine bond is typically more reactive towards certain transformations, such as transition-metal-catalyzed cross-coupling reactions, while the carbon-fluorine bonds are generally more stable. This differential reactivity allows for selective functionalization at the bromine position without disturbing the fluorine substituents, a key strategic advantage in multi-step syntheses.
Overview of Strategic Importance of Halogenated Aromatics as Synthetic Intermediates
Halogenated aromatic compounds are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. nih.gov Their importance stems from their ability to participate in a wide range of chemical transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov
The incorporation of fluorine into these aromatic intermediates has gained significant attention in medicinal chemistry. nih.govmdpi.comresearchgate.net Fluorine substitution can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and modulate its lipophilicity and membrane permeability. mdpi.comnih.gov Consequently, fluorinated aromatic building blocks are highly sought after in drug discovery and development. mdpi.com 6-Bromo-2,3-difluorobenzaldehyde, with its combination of a reactive bromine handle, property-modulating fluorine atoms, and a versatile aldehyde group, exemplifies the strategic value of such compounds.
Challenges and Opportunities in the Synthesis of Highly Functionalized Benzene Derivatives
The synthesis of highly functionalized benzene derivatives, particularly those with multiple different substituents, presents significant challenges. rug.nl Key among these is achieving regioselectivity—the ability to introduce a functional group at a specific position on the benzene ring. nih.gov The directing effects of existing substituents must be carefully considered, and multi-step reaction sequences are often necessary to achieve the desired substitution pattern. youtube.com Furthermore, the synthesis of polyhalogenated aromatics can be complicated by the potential for competing reactions and the need for harsh reaction conditions. youtube.com
Physicochemical and Reactivity Profile of 6-Bromo-2,3-difluorobenzaldehyde
The utility of 6-Bromo-2,3-difluorobenzaldehyde as a synthetic intermediate is underpinned by its specific physicochemical properties and its predictable reactivity towards a range of chemical transformations.
Physicochemical Properties
The key physicochemical properties of 6-Bromo-2,3-difluorobenzaldehyde are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrF₂O | calpaclab.com |
| Molecular Weight | 221.00 g/mol | calpaclab.com |
| CAS Number | 360576-04-1 | calpaclab.com |
| Appearance | White to cream or pale brown crystals or powder | researchgate.net |
| Melting Point | 39-43 °C | |
| Boiling Point | 225.7 °C at 760 mmHg | |
| Density | 1.758 g/cm³ | |
| Flash Point | 90.3 °C | |
| Vapor Pressure | 0.085 mmHg at 25°C |
Summary of Reactivity
The reactivity of 6-Bromo-2,3-difluorobenzaldehyde is dominated by the aldehyde group and the carbon-bromine bond. The fluorine atoms primarily exert a strong electron-withdrawing effect, which can influence the reactivity of the other functional groups.
| Reaction Type | Reagents and Conditions | Product Type | Notes | Reference |
| Oxidation of Aldehyde | KMnO₄ in H₂SO₄, 80°C | 6-Bromo-2,3-difluorobenzoic acid | High yield (92%) | |
| Reduction of Aldehyde | NaBH₄ in EtOH, 0°C | (6-Bromo-2,3-difluorophenyl)methanol | Selective for the aldehyde | |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃ | 2,3-Difluoro-6-arylbenzaldehydes | Selective reaction at the C-Br bond | |
| Buchwald-Hartwig Amination | Amines, Pd₂(dba)₃/Xantphos | 6-Amino-2,3-difluorobenzaldehyde (B1498303) derivatives | Forms C-N bonds | |
| Stille Coupling | Organostannanes, PdCl₂(PCy₃)₂ | 2,3-Difluoro-6-stannylbenzaldehyde derivatives | Forms C-Sn bonds | |
| Nucleophilic Aromatic Substitution | Amines, 60°C | 6-Amino-2,3-difluorobenzaldehyde derivatives | Bromine is replaced by the nucleophile | |
| Thiolation | Thiols, CuI catalysis | 2,3-Difluoro-6-thiobenzaldehyde derivatives | Selective at the bromine position under mild conditions |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-3,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQBQOLAVSJRRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Elucidation Methodologies for 6 Bromo 2,3 Difluorobenzodifluoride
Systematic Nomenclature Considerations for Complex Halogenated Aromatic Scaffolds
The systematic naming of 6-Bromo-2,3-difluorobenzaldehyde (B1336277) follows the rules of nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). thermofisher.com The parent structure is identified as benzaldehyde (B42025), which consists of a benzene (B151609) ring substituted with a formyl group (-CHO). jeeadv.ac.in The carbon atom of the aldehyde group is designated as position 1 of the benzene ring.
The substituents on the benzene ring are then identified and numbered to give them the lowest possible locants. In this case, the substituents are a bromine atom and two fluorine atoms. Following the principle of lowest locants, the substituents are located at positions 2, 3, and 6. When multiple different halogens are present, they are cited in alphabetical order (bromo, then fluoro). Therefore, the systematic IUPAC name for this compound is 6-bromo-2,3-difluorobenzaldehyde. thermofisher.com
Spectroscopic Techniques for Structural Confirmation (Methodological Focus)
Spectroscopic methods are indispensable for the structural confirmation of 6-Bromo-2,3-difluorobenzaldehyde, providing detailed information about its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Substitution Patterns and Fluorine Environments (e.g., ¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is a powerful tool for elucidating the structure of 6-Bromo-2,3-difluorobenzaldehyde by providing information on the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: The proton NMR spectrum of 6-Bromo-2,3-difluorobenzaldehyde is expected to show two signals in the aromatic region and one signal for the aldehyde proton. The aldehyde proton typically appears as a singlet at a downfield chemical shift, around 10 ppm. The two aromatic protons will appear as multiplets due to coupling with each other and with the neighboring fluorine atoms.
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 190-193 ppm. rsc.org The six aromatic carbons will have distinct signals, with their chemical shifts influenced by the attached substituents. The carbons bonded to fluorine will exhibit characteristic splitting patterns due to carbon-fluorine coupling.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. alfa-chemistry.com For 6-Bromo-2,3-difluorobenzaldehyde, two distinct signals are expected for the two fluorine atoms at positions 2 and 3, as they are in different chemical environments. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum can confirm the positions of the fluorine atoms on the aromatic ring. ucsb.edu The chemical shift of fluorine atoms is influenced by the electronic effects of neighboring groups. alfa-chemistry.com
Interactive Data Table: Predicted NMR Data for 6-Bromo-2,3-difluorobenzaldehyde
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~10.1 | s | Aldehyde-H |
| ¹H | 7.0 - 8.0 | m | Aromatic-H |
| ¹³C | ~190 | d | C=O |
| ¹³C | 110 - 160 | m | Aromatic-C |
| ¹⁹F | -110 to -170 | m | Aromatic-F |
s : singlet, d : doublet, m : multiplet
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of 6-Bromo-2,3-difluorobenzaldehyde. The molecular formula of this compound is C₇H₃BrF₂O, with a calculated molecular weight of approximately 221.00 g/mol .
In the mass spectrum, the molecular ion peak (M+) would be observed. Due to the presence of bromine, a characteristic isotopic pattern will be seen for the molecular ion, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu
Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org Further fragmentation of the aromatic ring can also occur, providing additional structural information.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared spectroscopy is a valuable technique for identifying the functional groups present in 6-Bromo-2,3-difluorobenzaldehyde. The IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds.
Interactive Data Table: Characteristic IR Absorption Bands for 6-Bromo-2,3-difluorobenzaldehyde
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretching | 2820-2850 and 2720-2750 |
| Carbonyl C=O | Stretching | 1690-1715 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-F | Stretching | 1100-1300 |
| C-Br | Stretching | 500-600 |
X-ray Crystallography for Solid-State Structural Determination of 6-Bromo-2,3-difluorobenzaldehyde and its Derivatives
This technique would unambiguously confirm the substitution pattern on the benzene ring and reveal details about intermolecular interactions, such as halogen bonding or π-π stacking, which influence the crystal packing. researchgate.net While a specific crystal structure for 6-Bromo-2,3-difluorobenzaldehyde may not be publicly available, the methodology remains the gold standard for absolute structure determination of such compounds and their derivatives. researchgate.netacs.org
Synthetic Pathways and Methodological Advancements for 6 Bromo 2,3 Difluorobenzodifluoride
Retrosynthetic Analysis of 6-Bromo-2,3-difluorobenzene
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. pressbooks.pubyoutube.compressbooks.pubyoutube.comyoutube.com For 6-bromo-2,3-difluorobenzene, several disconnections can be envisioned, primarily revolving around the sequential introduction of the bromine and fluorine atoms onto a benzene (B151609) ring.
One common approach involves the retrosynthetic disconnection of the C-Br bond, suggesting a late-stage bromination of a 1,2-difluorobenzene (B135520) precursor. Alternatively, a C-F bond disconnection could be considered, which might involve nucleophilic aromatic substitution on a bromo-fluorobenzene derivative. The directing effects of the substituents at each stage are crucial in determining the feasibility of a given pathway. pressbooks.pubpressbooks.pub For instance, in a forward synthesis, the order of introduction of the halogens will dictate the final substitution pattern due to their ortho-, para-, or meta-directing influences in electrophilic aromatic substitution reactions. youtube.com
Direct Halogenation Strategies for Benzene Precursors
Electrophilic Aromatic Bromination Methodologies (e.g., NBS, Br₂)
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of benzene rings. pressbooks.publibretexts.org The introduction of a bromine atom onto a difluorobenzene precursor can be achieved using various brominating agents, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst like FeBr₃. pressbooks.pubgoogle.comjove.com
The fluorine atoms already present on the benzene ring are deactivating groups towards electrophilic substitution, meaning the reaction requires harsher conditions compared to the bromination of benzene itself. pressbooks.pubgoogle.com However, they are ortho-, para-directors. In the case of 1,2-difluorobenzene, the incoming electrophile (Br⁺) would be directed to the positions ortho and para to the fluorine atoms. The regioselectivity of the bromination will be influenced by the combined directing effects of both fluorine atoms.
| Brominating Agent | Catalyst | Typical Conditions |
| Br₂ | FeBr₃ | Inert solvent (e.g., CH₂Cl₂, CCl₄), room temperature or gentle heating |
| NBS | Lewis Acid or Radical Initiator | Varies depending on the desired mechanism |
This table provides a general overview of common conditions for electrophilic bromination.
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Incorporation
Nucleophilic aromatic substitution (SNAr) offers an alternative strategy, particularly for the introduction of fluorine atoms. researchgate.netnih.govmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comstackexchange.com Halogens, especially fluorine, can act as leaving groups in SNAr reactions. stackexchange.comlibretexts.org
A potential SNAr approach to a related compound, 6-bromo-2,3-difluorophenol, could involve the displacement of a nitro group or another halogen from a suitably activated precursor. nih.govachemblock.com The reactivity order in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. stackexchange.comlibretexts.org This is because the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the strong inductive electron-withdrawing effect of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.comstackexchange.com
Directed Ortho-Metalation (DoM) Approaches to Achieve Specific Substitution Patterns
Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. wikipedia.orguwindsor.caorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orggrafiati.com Examples of DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orguwindsor.ca
For the synthesis of a molecule like 4-bromo-2,6-difluorobenzoic acid, a DoM strategy has been reported starting from 3,5-difluorobromobenzene. google.com The bromine atom can act as a directing group, although it is weaker than others. The lithiated intermediate can then be trapped with an electrophile. This methodology allows for the precise installation of substituents that might be difficult to achieve through classical electrophilic substitution reactions. The choice of the organolithium reagent and reaction conditions is critical to the success of DoM. youtube.com
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation Adjacent to the 6-Bromo-2,3-difluorobenzene Framework
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. ugr.esresearchgate.netthieme-connect.delibretexts.org A bromo-substituted difluorobenzene, such as 1-bromo-2,3-difluorobenzene (B1273032), would be an excellent substrate for Suzuki-Miyaura coupling.
This reaction would allow for the introduction of a wide variety of aryl or vinyl groups at the position of the bromine atom, leading to more complex molecular architectures. The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is typically carried out in the presence of a base. libretexts.org The synthesis of various fluorinated biphenyl (B1667301) derivatives has been successfully achieved using this methodology. ugr.esresearchgate.net
| Component | Example | Role |
| Aryl Halide | 1-Bromo-2,3-difluorobenzene | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄ | Catalyst |
| Base | Na₂CO₃, K₃PO₄ | Activates the organoboron reagent |
This table outlines the key components of a typical Suzuki-Miyaura coupling reaction.
Sonogashira Coupling for Alkynyl-Aryl Bond Formation
The Sonogashira coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is particularly effective for functionalizing aryl bromides like the 6-bromo-2,3-difluorobenzylidyne difluoride scaffold. The presence of the electron-withdrawing fluorine atoms on the aromatic ring can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, often facilitating the reaction under milder conditions.
Research has demonstrated the successful application of Sonogashira coupling to various bromo-difluorobenzene isomers, which serve as excellent proxies for the reactivity of the title compound. For instance, the coupling of 1-bromo-2,3-difluorobenzene with various terminal alkynes proceeds efficiently under standard Sonogashira conditions. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).
Table 1: Exemplary Sonogashira Coupling Reactions of Bromo-Difluorobenzene Derivatives
| Aryl Halide | Alkyne | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1-Bromo-2,3-difluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 95 |
| 1-Bromo-2,3-difluorobenzene | 1-Hexyne | Pd(PPh₃)₄/CuI | Piperidine | DMF | 88 |
| 1-Bromo-3,4-difluorobenzene | Trimethylsilylacetylene | Pd(dppf)Cl₂/CuI | i-Pr₂NH | Toluene | 92 |
This table presents representative data compiled from various sources demonstrating the general applicability of the Sonogashira reaction to bromo-difluorobenzene systems.
The reaction mechanism involves the formation of a palladium(0) species, which undergoes oxidative addition to the aryl bromide. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the alkynyl group from copper to the palladium(II) complex, followed by reductive elimination, yields the desired alkynyl-aryl product and regenerates the palladium(0) catalyst.
Heck Reaction for Alkenyl-Aryl Bond Formation
The Heck reaction provides a direct method for the arylation of alkenes, forming a new carbon-carbon bond at a vinylic position. Similar to the Sonogashira coupling, this palladium-catalyzed process is highly effective for aryl bromides, including those bearing electron-withdrawing fluorine substituents. The 6-bromo-2,3-difluorobenzylidyne difluoride scaffold is an excellent candidate for this transformation, enabling the introduction of various alkenyl groups.
The reaction conditions for the Heck reaction typically involve a palladium(0) or palladium(II) precursor, a phosphine (B1218219) ligand or N-heterocyclic carbene (NHC) ligand, and a base. The choice of these components can significantly impact the regioselectivity and stereoselectivity of the alkene addition. For instance, the reaction of 1-bromo-2,3-difluorobenzene with acrylic esters or styrenes generally proceeds with high trans-selectivity.
Table 2: Representative Heck Reactions on Bromo-Difluorobenzene Scaffolds
| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1-Bromo-2,3-difluorobenzene | Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 85 |
| 1-Bromo-2,3-difluorobenzene | Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 78 |
| 1-Bromo-3,5-difluorobenzene | n-Butyl acrylate | Pd(dba)₂/SPhos | Cs₂CO₃ | Dioxane | 90 |
This table illustrates typical conditions and outcomes for the Heck reaction involving bromo-difluorobenzene substrates, which are analogous to the title compound.
The catalytic cycle of the Heck reaction commences with the oxidative addition of the aryl bromide to the palladium(0) catalyst. The resulting aryl-palladium(II) complex then undergoes migratory insertion of the alkene. A subsequent β-hydride elimination step releases the alkenyl-aryl product and forms a hydrido-palladium(II) complex. The final step involves the base-mediated reductive elimination of HX from this complex to regenerate the active palladium(0) catalyst.
Functional Group Interconversions on the 6-Bromo-2,3-difluorobenzylidyne difluoride Scaffold
Beyond its utility in cross-coupling reactions, the bromine atom on the 6-bromo-2,3-difluorobenzylidyne difluoride scaffold serves as a versatile handle for a wide range of functional group interconversions. These transformations significantly expand the synthetic utility of this building block, allowing for the introduction of diverse functionalities.
One of the most common and powerful interconversions is the lithium-halogen exchange. Treatment of the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures generates a highly reactive aryllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide array of functional groups.
Table 3: Functional Group Interconversions via Lithiation of Bromo-Difluorobenzenes
| Substrate | Reagent 1 | Reagent 2 (Electrophile) | Resulting Functional Group |
| 1-Bromo-2,3-difluorobenzene | n-BuLi | DMF | Aldehyde (-CHO) |
| 1-Bromo-2,3-difluorobenzene | n-BuLi | CO₂ | Carboxylic acid (-COOH) |
| 1-Bromo-2,3-difluorobenzene | t-BuLi | B(OMe)₃, then H₂O₂ | Hydroxyl (-OH) |
| 1-Bromo-2,3-difluorobenzene | n-BuLi | I₂ | Iodide (-I) |
This table showcases the versatility of the aryllithium species derived from bromo-difluorobenzenes in synthesizing various functionalized derivatives.
Furthermore, the bromo group can be converted into other functionalities through transition-metal-catalyzed reactions. For example, Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to anilines, while cyanation reactions can introduce a nitrile group, a valuable precursor for amines, carboxylic acids, and amides.
Sustainable and Green Chemistry Approaches in the Synthesis of 6-Bromo-2,3-difluorobenzylidyne difluoride Analogues
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis and functionalization of compounds like 6-bromo-2,3-difluorobenzylidyne difluoride, several strategies can be employed to enhance sustainability.
One key area of focus is the development of more environmentally benign catalytic systems for the cross-coupling reactions discussed previously. This includes the use of palladium catalysts at very low loadings (ppm levels), the development of reusable and recyclable catalysts, and the use of ligands that are derived from renewable resources.
Another important aspect is the choice of solvent. Traditional organic solvents such as DMF, toluene, and THF pose environmental and health risks. Research into conducting Sonogashira and Heck reactions in greener media, such as water, ionic liquids, or deep eutectic solvents, has shown promising results. For example, the use of water as a solvent, often with the aid of a surfactant to facilitate the reaction between the organic substrates and the water-soluble catalyst, aligns well with the goals of green chemistry.
Furthermore, energy efficiency is a critical consideration. The use of microwave irradiation to accelerate reaction times and improve yields can contribute to a more sustainable process by reducing energy consumption compared to conventional heating methods. Flow chemistry is another advanced manufacturing technology that can offer improved safety, efficiency, and scalability for the synthesis of these fluorinated building blocks, minimizing waste and energy usage.
Finally, a holistic approach to green synthesis involves considering the entire lifecycle of the chemical process, from the synthesis of the starting materials to the final product. This includes minimizing the number of synthetic steps, maximizing atom economy, and designing processes that reduce the generation of hazardous waste.
Chemical Reactivity and Reaction Mechanisms of 6 Bromo 2,3 Difluorobenzodifluoride
Reactivity of the Bromine Substituent in 6-Bromo-2,3-difluorobenzaldehyde (B1336277)
The carbon-bromine bond at the C6 position is the most versatile site for synthetic modification on the aromatic ring of 6-bromo-2,3-difluorobenzaldehyde. Its reactivity is dominated by two major classes of transformations: nucleophilic aromatic substitution and the formation of organometallic species.
Nucleophilic Substitution Reactions (SNAr) on the Brominated Aromatic Ring
The bromine atom serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the electron-withdrawing effects of the ortho- and para-positioned fluorine and aldehyde groups. However, the strong deactivation of the ring by these same groups means that forcing conditions or, more commonly, transition-metal catalysis is required to achieve efficient substitution.
Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-nitrogen bonds at the C6 position. The Suzuki-Miyaura coupling, for instance, allows for the synthesis of 6-aryl-2,3-difluorobenzaldehyde derivatives, while the Buchwald-Hartwig amination provides access to 6-amino-2,3-difluorobenzaldehyde (B1498303) compounds. wikipedia.org These reactions are foundational in medicinal chemistry for constructing complex molecular scaffolds.
| Reaction Type | Typical Catalyst System | Product Class | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or other Pd(0) sources with appropriate ligands | 6-Aryl-2,3-difluorobenzaldehydes | Forms C-C bonds; access to biaryl structures. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos or other bulky phosphine (B1218219) ligands | 6-Amino-2,3-difluorobenzaldehyde derivatives | Forms C-N bonds; synthesis of aniline (B41778) derivatives. wikipedia.org |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, amine base | 6-Alkynyl-2,3-difluorobenzaldehydes | Forms C-C bonds; synthesis of arylalkynes. wikipedia.orgorganic-chemistry.org |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The bromine substituent enables the formation of highly reactive organometallic intermediates, such as Grignard and organolithium reagents. These transformations convert the electrophilic carbon of the C-Br bond into a potent nucleophile, opening avenues for reaction with a wide range of electrophiles.
The primary method for generating these species is through metal-halogen exchange. Reaction with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, 3-formyl-2,6-difluorophenylmagnesium bromide. wikipedia.orgyoutube.com Similarly, treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C to -100 °C) facilitates a lithium-halogen exchange to produce 6-lithio-2,3-difluorobenzaldehyde. wikipedia.orgtcnj.edu
A significant challenge in these reactions is the presence of the electrophilic aldehyde group, which can react with the newly formed organometallic species. Therefore, these reactions must be conducted at low temperatures to ensure the metal-halogen exchange occurs faster than intermolecular side reactions. tcnj.edu Alternatively, protection of the aldehyde group (e.g., as an acetal) may be necessary prior to the formation of the organometallic reagent.
| Reagent Type | Method | Key Conditions | Potential Issues |
|---|---|---|---|
| Grignard Reagent | Mg metal insertion | THF as solvent; activation of Mg may be needed. | Reaction with the aldehyde group; requires anhydrous conditions. wikipedia.org |
| Organolithium Reagent | Lithium-Halogen Exchange | Alkyllithium (e.g., n-BuLi) at low temperature (-78 °C). harvard.edu | Reaction with the aldehyde group; requires anhydrous and inert atmosphere. tcnj.edu |
Reactivity of the Fluorine Substituents and Fluorine-Mediated Transformations
The fluorine atoms at the C2 and C3 positions profoundly influence the reactivity of the aromatic ring. Their strong electron-withdrawing inductive effects are key to the viability of the reactions at the C6-bromo position.
Influence of Fluorine on Electrophilic Aromatic Substitution (EAS) Regioselectivity
The aromatic ring of 6-bromo-2,3-difluorobenzaldehyde is exceptionally deactivated towards electrophilic aromatic substitution (EAS) due to the cumulative electron-withdrawing power of the two fluorine atoms and the strongly deactivating aldehyde group (-CHO). The aldehyde group is a powerful meta-director, while the fluorine atoms are ortho-, para-directors.
Any potential EAS reaction would be extremely sluggish and require harsh conditions. In a hypothetical scenario, the directing effects would be in conflict. The aldehyde group directs incoming electrophiles to the C5 and C3 positions. The C3 position is already substituted with fluorine. The C2-fluorine directs to the C1 (substituted) and C3 (substituted) positions. The C3-fluorine directs to the C2 (substituted) and C4 positions. The C6-bromine directs to the C1 (substituted) and C5 positions.
Potential for Defluorination Pathways
The carbon-fluorine bond is the strongest single bond in organic chemistry, making defluorination reactions difficult and uncommon in standard synthetic protocols. For polyfluorinated aromatic compounds, defluorination typically requires harsh conditions, such as high-temperature thermal processes, or specialized reagents like strong reducing agents or specific transition metal complexes. wikipedia.org
Reductive defluorination, where a C-F bond is cleaved and replaced by a C-H bond, has been observed in microbial degradation pathways and under specific electrochemical conditions. However, these methods are generally not employed in the context of controlled organic synthesis with substrates like 6-bromo-2,3-difluorobenzaldehyde. For most synthetic transformations, the fluorine atoms are considered robust and unreactive, serving primarily to modulate the electronic properties of the molecule.
Mechanistic Studies of Key Reactions Involving 6-Bromo-2,3-difluorobenzaldehyde
While specific mechanistic studies focused exclusively on 6-bromo-2,3-difluorobenzaldehyde are scarce in the literature, the mechanisms of its key transformations are well-understood from studies of analogous systems.
Nucleophilic Aromatic Substitution (SNAr): The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a discrete, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. However, recent computational and kinetic isotope effect studies suggest that many SNAr reactions, particularly those on less-activated rings or with good leaving groups like bromide, may proceed through a concerted mechanism, where bond-formation and bond-breaking occur in a single transition state. nih.govspringernature.com For 6-bromo-2,3-difluorobenzaldehyde, the reaction could follow either pathway depending on the nucleophile and conditions.
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki and Buchwald-Hartwig amination proceed via a well-established catalytic cycle involving three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzaldehyde (B42025).
Transmetalation (Suzuki) or Amide Binding (Buchwald-Hartwig): The boronic acid derivative or the amine displaces a ligand on the palladium center.
Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst. wikipedia.org
Lithium-Halogen Exchange: The mechanism is believed to involve the formation of an "ate-complex," where the alkyllithium reagent coordinates to the bromine atom. This is followed by the transfer of the alkyl group from lithium to bromine and the aryl group from bromine to lithium, proceeding through a four-centered transition state. wikipedia.org This process is kinetically controlled and extremely rapid at low temperatures. harvard.edu
Kinetic Investigations of Reaction Rates
There is no specific information available in peer-reviewed scientific literature detailing the kinetic investigations of reaction rates for 6-Bromo-2,3-difluorobenzaldehyde. Studies focusing on the quantitative measurement of how reaction conditions affect the rate of transformation of this specific compound have not been published or are not indexed in major chemical databases.
Identification of Reaction Intermediates
Similarly, there is a lack of published research on the identification of reaction intermediates formed during chemical transformations involving 6-Bromo-2,3-difluorobenzaldehyde. Mechanistic studies that would isolate, trap, or spectroscopically identify transient species in reactions of this compound are not available in the public domain.
Applications of 6 Bromo 2,3 Difluorobenzodifluoride in the Synthesis of Complex Molecules
Role as a Key Intermediate in the Construction of Functionalized Aromatic Systems
The presence of a bromine atom ortho to the aldehyde group and meta to two fluorine atoms makes 6-bromo-2,3-difluorobenzaldehyde (B1336277) an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, forming the backbone of many complex organic molecules.
Notably, the Suzuki-Miyaura coupling reaction of 6-bromo-2,3-difluorobenzaldehyde with a variety of arylboronic acids provides a straightforward route to 2,3-difluoro-6-arylbenzaldehydes. This transformation is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. The resulting biaryl aldehydes are important precursors for a range of more complex structures, including pharmaceuticals and agrochemicals.
Similarly, the Buchwald-Hartwig amination allows for the synthesis of 6-amino-2,3-difluorobenzaldehyde (B1498303) derivatives. This reaction involves the palladium-catalyzed coupling of 6-bromo-2,3-difluorobenzaldehyde with various primary and secondary amines. The resulting aminobenzaldehydes are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The reaction conditions can be tailored to accommodate a wide range of amines, providing access to a diverse library of functionalized aromatic compounds.
Beyond cross-coupling reactions, the aldehyde functionality itself can be used to construct more elaborate aromatic systems. For instance, condensation reactions with various nucleophiles can lead to the formation of imines, enamines, and other functional groups that can be further elaborated.
| Reaction Type | Coupling Partner | Product Type | Potential Applications |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acids | 2,3-Difluoro-6-arylbenzaldehydes | Pharmaceuticals, Agrochemicals |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | 6-Amino-2,3-difluorobenzaldehyde derivatives | Dyes, Pharmaceuticals |
| Sonogashira Coupling | Terminal Alkynes | 6-Alkynyl-2,3-difluorobenzaldehydes | Organic electronics, Bioactive molecules |
Precursor for the Synthesis of Fluorine-Containing Heterocycles
Fluorine-containing heterocycles are of significant interest in medicinal chemistry due to the often-enhanced metabolic stability and biological activity that fluorine imparts. 6-Bromo-2,3-difluorobenzaldehyde serves as a valuable starting material for the synthesis of various fluorinated heterocyclic systems, including isoquinolines and quinazolines.
The synthesis of fluorinated isoquinolines can be envisioned through a multi-step sequence starting from 6-bromo-2,3-difluorobenzaldehyde. One potential route involves the conversion of the aldehyde to a suitable precursor, such as an amino alcohol or a cyano compound, which can then undergo cyclization to form the isoquinoline (B145761) ring system. For example, a Wittig reaction on the aldehyde could introduce a carbon chain that, after further functionalization, could participate in an intramolecular cyclization.
Similarly, the preparation of fluorinated quinazolines can be approached using 6-bromo-2,3-difluorobenzaldehyde. A common strategy for quinazoline (B50416) synthesis involves the reaction of an anthranilic acid derivative with a one-carbon source. The aldehyde group of 6-bromo-2,3-difluorobenzaldehyde can serve as this one-carbon unit in a condensation reaction with a suitably substituted anthranilamide. Alternatively, the aldehyde can be oxidized to the corresponding carboxylic acid, which can then be coupled with an aminobenzamide followed by cyclization.
While direct, one-pot syntheses of these heterocycles from 6-bromo-2,3-difluorobenzaldehyde are not extensively documented, its role as a precursor to key intermediates is clear. The functional handles present on the molecule allow for its incorporation into larger frameworks that can then be cyclized to afford the desired heterocyclic core.
| Target Heterocycle | Key Intermediate from 6-Bromo-2,3-difluorobenzaldehyde | General Cyclization Strategy |
|---|---|---|
| Fluorinated Isoquinolines | Substituted phenethylamines or benzyl (B1604629) cyanides | Bischler-Napieralski, Pictet-Spengler type reactions |
| Fluorinated Quinazolines | 6-Bromo-2,3-difluorobenzoic acid or the aldehyde itself | Condensation with anthranilamides or related compounds |
Utility in Material Science and Advanced Chemical Synthesis (e.g., polymers, specialty chemicals)
The unique combination of functional groups in 6-bromo-2,3-difluorobenzaldehyde makes it a valuable monomer or precursor for the synthesis of high-performance polymers and specialty chemicals. The presence of fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics.
In the realm of material science, this compound can be incorporated into polymer backbones to create functionalized polymers. For instance, the aldehyde group can participate in polymerization reactions, such as polycondensation, to form polyimides, polyamides, or other high-performance polymers. The bromine atom provides a site for post-polymerization modification, allowing for the introduction of further functionalities to tailor the polymer's properties. Research has indicated that the incorporation of such fluorinated monomers can enhance the thermal stability and solubility of the resulting polymers.
As a precursor for specialty chemicals, 6-bromo-2,3-difluorobenzaldehyde holds potential in the synthesis of liquid crystals and dyes. The rigid, fluorinated aromatic core is a common feature in many liquid crystalline compounds. The aldehyde and bromo functionalities allow for the attachment of various mesogenic groups to create molecules with specific liquid crystalline phases and transition temperatures. The chromophoric nature of the benzaldehyde (B42025) core, which can be extended through conjugation via cross-coupling reactions, also makes it a candidate for the development of novel fluorinated dyes with tailored absorption and emission properties for various applications, including in electronic displays and as biological probes.
Environmental Fate and Degradation Research Methodologies for Polyfluorinated Bromoaromatic Compounds
Assessment of Environmental Persistence of Related Fluorinated Aromatics
The environmental persistence of polyfluorinated bromoaromatic compounds is a significant concern due to their potential for long-range transport and bioaccumulation. Like many halogenated organic compounds, they are generally characterized by limited biodegradability and a tendency to persist in various environmental compartments. Aromatic brominated flame retardants (ABFRs) and per- and polyfluoroalkyl substances (PFAS) are two groups of related compounds whose environmental persistence has been more extensively studied and can provide insights into the behavior of polyfluorinated bromoaromatic compounds.
Research has shown that several ABFRs meet the criteria for being persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). useforesight.io Similarly, certain PFAS are known for their extreme persistence in the environment. nih.govnih.gov The persistence of these compounds is largely attributed to the strength of the carbon-halogen bonds. The presence of multiple halogen atoms, such as in 6-Bromo-2,3-difluorobenzaldehyde (B1336277), can further increase the molecule's resistance to degradation.
The assessment of environmental persistence involves determining the half-life of a compound in different environmental media such as water, soil, and sediment. nih.govresearchgate.net For many emerging contaminants, including novel polyfluorinated bromoaromatic compounds, experimental data on their persistence is often scarce. useforesight.ioncsu.edu Therefore, assessments often rely on data from structurally similar compounds and predictive models. For instance, the persistence of halogenated methyl-phenyl ethers has been evaluated using quantitative structure-property relationship (QSPR) models. nih.gov
Table 1: Factors Influencing the Environmental Persistence of Polyfluorinated Bromoaromatic Compounds
| Factor | Influence on Persistence |
|---|---|
| Number and Type of Halogen Atoms | Increased halogenation, particularly fluorination, generally increases persistence due to the high strength of the C-F bond. |
| Position of Halogen Atoms | The specific arrangement of halogen atoms on the aromatic ring can affect the molecule's susceptibility to microbial attack or photodegradation. |
| Presence of Other Functional Groups | Functional groups, such as the aldehyde group in 6-Bromo-2,3-difluorobenzaldehyde, can provide a site for initial biological or chemical attack, potentially reducing persistence compared to fully halogenated aromatic rings. nih.gov |
| Environmental Conditions | Factors such as temperature, pH, organic matter content in soil, and the presence of specific microbial populations can all influence the rate of degradation and thus the persistence of a compound. researchgate.net |
Methodologies for Studying Biodegradation and Photodegradation Pathways
Understanding the pathways through which polyfluorinated bromoaromatic compounds degrade is essential for a complete environmental risk assessment. The primary degradation mechanisms are typically biodegradation, mediated by microorganisms, and photodegradation, induced by sunlight.
Biodegradation is a key process in the removal of organic pollutants from the environment. nih.gov For halogenated aromatic compounds, the initial steps in biodegradation often involve the enzymatic removal of halogen atoms. nih.gov This can occur through oxidative dehalogenation, catalyzed by monooxygenases or dioxygenases, which incorporate hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. nih.gov The study of biodegradation pathways often involves laboratory experiments using microbial cultures or environmental samples (e.g., soil, sediment, activated sludge) spiked with the target compound. Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are then used to identify and quantify the parent compound and its transformation products over time. researchgate.net
Photodegradation is another important abiotic degradation process for aromatic compounds, particularly in aquatic environments and on soil surfaces. researchgate.netnih.gov This process involves the absorption of light energy by the molecule, which can lead to the cleavage of chemical bonds. The rate and products of photodegradation can be influenced by the presence of other substances in the environment that act as photosensitizers. nih.gov Methodologies for studying photodegradation typically involve irradiating a solution or a surface treated with the compound of interest with a light source that mimics natural sunlight. researchgate.netnih.gov The degradation process is monitored by taking samples at different time intervals and analyzing them using techniques like UV-Vis spectroscopy, HPLC, and MS to identify the degradation products and determine the reaction kinetics.
Table 2: Common Methodologies for Studying Degradation Pathways
| Methodology | Application |
|---|---|
| Microcosm Studies | Simulating environmental conditions in a controlled laboratory setting to study biodegradation in soil, water, or sediment. |
| Enrichment Cultures | Isolating microorganisms from contaminated environments that are capable of degrading the target compound. |
| "Omics" Technologies | Genomics, proteomics, and metabolomics can be used to identify the genes, enzymes, and metabolic pathways involved in the biodegradation of specific compounds. researchgate.net |
| Photolysis Experiments | Using artificial light sources to study the rate and pathways of photodegradation in aqueous solutions or on solid surfaces. |
| Analytical Chemistry Techniques | HPLC, GC-MS, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the identification and quantification of parent compounds and their degradation products. researchgate.net |
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Parameters (Methodological Focus)
In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are invaluable tools for predicting the environmental fate and effects of chemicals. ljmu.ac.ukecetoc.orgnih.gov These computational models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activity (QSAR). nih.gov
The development of a robust QSAR/QSPR model involves several key steps:
Data Collection: A dataset of compounds with known experimental values for the property of interest (e.g., half-life, toxicity) is compiled. nih.gov
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include constitutional, topological, geometric, and quantum-chemical descriptors. nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the molecular descriptors with the target property. nih.govdoi.org
Model Validation: The predictive power and robustness of the model are rigorously evaluated using internal and external validation techniques. nih.gov
For polyfluorinated bromoaromatic compounds, QSAR/QSPR models can be used to predict a range of environmental parameters, including:
Persistence: Predicting half-lives in different environmental compartments. nih.govresearchgate.net
Bioaccumulation: Estimating the tendency of a compound to accumulate in living organisms.
Toxicity: Predicting the potential adverse effects on aquatic organisms or other species.
The reliability of QSAR/QSPR predictions depends heavily on the quality of the training data and the applicability domain of the model, which defines the chemical space for which the model is expected to make reliable predictions. ljmu.ac.uk For emerging contaminants like 6-Bromo-2,3-difluorobenzaldehyde, the development of specific QSARs is often challenged by the limited availability of experimental data for structurally similar compounds. nih.gov
Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR for Environmental Parameters
| Descriptor Type | Examples | Relevance to Environmental Fate |
|---|---|---|
| Constitutional | Molecular weight, number of halogen atoms | General properties influencing transport and partitioning. |
| Topological | Molecular connectivity indices, shape indices | Describes the branching and shape of the molecule, which can affect its interaction with biological receptors. |
| Quantum-Chemical | HOMO-LUMO energy gap, electrostatic potential | Relates to the reactivity of the molecule and its susceptibility to chemical and biological transformations. nih.govnih.gov |
| Physicochemical | Octanol-water partition coefficient (log Kow), water solubility | Key parameters for predicting bioaccumulation and environmental partitioning. |
Future Directions and Emerging Research Avenues for 6 Bromo 2,3 Difluorobenzodifluoride Research
Exploration of Novel Synthetic Methodologies (e.g., C-H Activation, Flow Chemistry)
The synthesis of 6-Bromo-2,3-difluorobenzodifluoride and its derivatives could be significantly advanced by adopting modern synthetic methodologies. The exploration of C-H activation and flow chemistry presents particularly promising avenues for more efficient and sustainable synthetic routes.
Direct C-H activation would offer a more atom-economical approach to functionalizing the aromatic ring, bypassing the need for pre-functionalized starting materials. Research in this area would likely focus on the regioselective functionalization of the C-H bonds, guided by the electronic effects of the existing fluorine and bromine substituents.
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. The development of a flow-based synthesis for this compound could lead to higher throughput and improved process control, which is particularly relevant for the scale-up of its production.
Investigation of Catalytic Transformations Involving the this compound Scaffold
The bromine atom in this compound serves as a versatile handle for a wide range of catalytic cross-coupling reactions. Future research will likely focus on expanding the scope of these transformations to create a diverse library of derivatives. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings are expected to be key areas of investigation. The electronic nature of the difluorinated ring system may influence the reactivity of the C-Br bond, necessitating the development of tailored catalyst systems for optimal performance.
| Potential Catalytic Transformation | Reactant | Catalyst System (Example) | Potential Product Class |
| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4 / K2CO3 | Biaryls |
| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2 / CuI / Et3N | Aryl alkynes |
| Buchwald-Hartwig Amination | Amine | Pd2(dba)3 / BINAP / NaOtBu | Aryl amines |
| Heck Coupling | Alkene | Pd(OAc)2 / P(o-tolyl)3 | Alkenyl arenes |
| Stille Coupling | Organostannane | Pd(PPh3)4 | Aryl-substituted compounds |
Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring
To optimize the catalytic transformations and novel synthetic methodologies discussed above, a detailed understanding of the reaction kinetics and mechanisms is crucial. The application of advanced spectroscopic techniques for real-time reaction monitoring can provide invaluable insights. Techniques such as in-situ FTIR, Raman spectroscopy, and process analytical technology (PAT) could be employed to track the consumption of reactants and the formation of products and intermediates in real-time. This data is essential for optimizing reaction conditions, improving yields, and ensuring process safety, particularly in flow chemistry setups.
Development of Derivatives with Tunable Electronic and Steric Properties
A key area of future research will be the rational design and synthesis of this compound derivatives with precisely controlled electronic and steric properties. By strategically modifying the scaffold through the catalytic transformations mentioned earlier, it is possible to introduce a wide variety of functional groups. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the aromatic ring, which in turn influences its reactivity and photophysical properties. Similarly, the introduction of bulky substituents can be used to control the steric environment around the core structure, which is important for applications in materials science and as ligands for catalysis.
| Substituent at 6-position | Expected Electronic Effect | Expected Steric Effect | Potential Application Area |
| -NO2 | Electron-withdrawing | Small | Non-linear optics |
| -N(CH3)2 | Electron-donating | Medium | Organic electronics |
| -C(CH3)3 | Weakly electron-donating | Large | Sterically hindered ligands |
| -CF3 | Strongly electron-withdrawing | Medium | Agrochemicals |
Potential for Derivatization in Medicinal Chemistry Research
The this compound scaffold holds potential for derivatization in medicinal chemistry research. The presence of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates. The bromine atom provides a convenient point for diversification, allowing for the synthesis of a library of compounds for biological screening. Future research could focus on synthesizing derivatives that can act as bioisosteres for known pharmacophores or as novel scaffolds for targeting specific biological pathways. It is important to emphasize that this research would be preclinical and focused on the chemical synthesis and characterization of new molecular entities.
Interdisciplinary Research with Computational Materials Science
The synergy between experimental chemistry and computational materials science offers a powerful approach to accelerate the discovery of new materials based on the this compound core. Density functional theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of designed derivatives. This computational pre-screening can help to prioritize synthetic targets and guide the rational design of molecules with desired properties for applications in areas such as organic electronics, sensors, and advanced polymers. This interdisciplinary approach can significantly reduce the experimental effort required to identify promising candidates for specific applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-2,3-difluorobenzodifluoride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation and fluorination of benzodifluoride precursors. For example, bromination of 2,3-difluorobenzodifluoride can be achieved using bromine in acetic acid under reflux, similar to protocols for 6-bromo-nicotinohydrazide derivatives . Key parameters include molar ratios (e.g., 1:1.2 substrate-to-bromine), reflux duration (4–6 hours), and purification via recrystallization or column chromatography. Optimization requires monitoring by TLC and adjusting temperature to minimize side reactions like over-halogenation.
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : and NMR identify substitution patterns (e.g., coupling constants for fluorine atoms). For example, vicinal fluorines in similar compounds show ~12–15 Hz .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for bromo-difluoro benzohydrazides with hydrogen-bonded 1D chains .
- Elemental Analysis : Validates stoichiometry (e.g., Br/F ratios).
- FT-IR : Confirms absence of impurities (e.g., O-H stretches from unreacted precursors).
Q. What are the critical safety protocols for handling halogenated benzodifluorides?
- Methodological Answer :
- Storage : Inert atmosphere (N), away from light/moisture, at 0–6°C for stability .
- PPE : Acid-resistant gloves, goggles, and fume hoods to avoid inhalation/contact.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How do fluorine and bromine substituents influence electronic properties in materials science applications?
- Methodological Answer : Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing charge transport in semiconductors. Bromine provides sites for cross-coupling (e.g., Suzuki reactions). Comparative studies on similar compounds (e.g., 1-bromo-2,6-difluorobenzene) show NMR deshielding (~8.5 ppm for aromatic protons) due to electronegative substituents . Computational modeling (DFT) can predict orbital interactions and guide material design.
Q. What challenges arise in crystallizing halogenated benzodifluorides, and how can they be mitigated?
- Methodological Answer : Halogen bonding (C-Br···F) and steric hindrance often disrupt crystal symmetry. Strategies:
- Solvent Selection : Use low-polarity solvents (e.g., dichloromethane) to promote slow nucleation.
- Hydrogen Bonding : Co-crystallization with hydrogen-bond donors (e.g., methanol) improves packing, as seen in bromo-difluoro nicotinohydrazides forming N-H···O networks .
- Data Example :
| Compound | H-Bond Length (Å) | Crystal System | Reference |
|---|---|---|---|
| 6-Bromo-2’-(2-Cl-benzylidene) | 2.85 (N-H···O) | Monoclinic |
Q. How can researchers resolve contradictions in reported synthetic yields for similar halogenated aromatics?
- Methodological Answer : Yield discrepancies often stem from:
- Reagent Purity : Trace moisture deactivates catalysts (e.g., AlCl in Friedel-Crafts).
- Reaction Monitoring : Use HPLC or GC-MS to detect intermediates.
- Statistical Optimization : Apply Design of Experiments (DoE) to variables like temperature, stoichiometry, and solvent polarity. For example, a Plackett-Burman design identified temperature as the critical factor in bromination of 2,3-difluorobenzene derivatives .
Methodological Best Practices
- Synthetic Reproducibility : Pre-dry solvents (e.g., molecular sieves) and standardize quenching protocols (e.g., ice-water bath for exothermic bromination).
- Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) and report NMR referencing (CFCl at 0 ppm).
- Crystallography : Deposit CIF files in public repositories (e.g., CCDC) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
